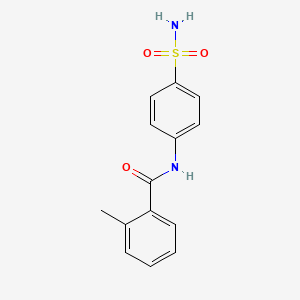

2-甲基-N-(4-磺酰苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

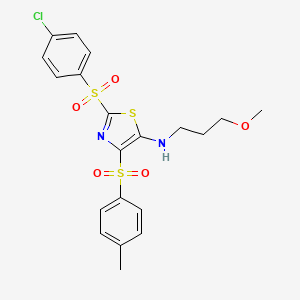

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . Another study reported the synthesis of new aryl thiazolone–benzenesulfonamides .科学研究应用

磺酰胺类抑制剂:新应用

磺酰胺化合物,包括“2-甲基-N-(4-磺酰苯基)苯甲酰胺”,以其作为抑菌抗生素的重要作用而闻名,并且其用途已扩展到治疗细菌感染之外。最近的研究调查了它们在靶向各种酶和受体中的应用,展示了它们在治疗癌症、阿尔茨海默病和青光眼等疾病中的潜力。磺酰胺类药物还被探索作为抗病毒剂,特别是针对 HIV,以及作为抗癌剂,突出了其广泛的药理潜力 (Gulcin & Taslimi, 2018)。

碳酸酐酶抑制剂

含有磺酰基部分的化合物,类似于“2-甲基-N-(4-磺酰苯基)苯甲酰胺”,因其对碳酸酐酶 (CAs) 的抑制作用而被广泛研究。这些抑制剂在治疗与肥胖、癌症、癫痫和高血压相关的疾病方面显示出前景。该研究强调了 CA 抑制剂在管理心血管疾病和肥胖症中的多方面应用,提供了对它们的作用机制和治疗益处的见解 (Carta & Supuran, 2013)。

环境和安全方面

与磺酰胺类结构相关的全氟烷基化学物质的降解和环境归宿一直是研究的主题,以了解它们的持久性和对生态系统的影响。对微生物降解途径的研究提供了将它们的环境足迹最小化的见解,突出了为环境安全和可持续性研究此类化合物的重要性 (Liu & Avendaño, 2013)。

安全和危害

The safety data sheet for a similar compound, Benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

作用机制

Target of Action

The primary target of 2-methyl-N-(4-sulfamoylphenyl)benzamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. It is overexpressed in many solid tumors , making it a promising target for antiproliferative agents.

Mode of Action

2-methyl-N-(4-sulfamoylphenyl)benzamide interacts with CA IX by inhibiting its enzymatic activity . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the pH regulation in tumor cells, which can lead to cell death .

Biochemical Pathways

The inhibition of CA IX affects the carbonic acid-bicarbonate buffer system , a major biochemical pathway that maintains pH homeostasis in the body . In tumor cells, the overexpression of CA IX leads to an acidic extracellular environment and alkaline intracellular pH, promoting tumor cell survival and invasion . By inhibiting CA IX, 2-methyl-N-(4-sulfamoylphenyl)benzamide disrupts this pH regulation, which can lead to the death of tumor cells .

Result of Action

The inhibition of CA IX by 2-methyl-N-(4-sulfamoylphenyl)benzamide leads to significant molecular and cellular effects. It disrupts the pH regulation in tumor cells, potentially leading to cell death . Some derivatives of the compound have shown significant inhibitory effects against breast cancer cell lines .

属性

IUPAC Name |

2-methyl-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-10-4-2-3-5-13(10)14(17)16-11-6-8-12(9-7-11)20(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFSPMBFICSGQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2917630.png)

![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2917632.png)

![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2917633.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2917636.png)

![4-fluoro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2917644.png)